REACTION_CXSMILES
|
BrCCC[N:5]1[C:9](=O)[C:8]2=[CH:11]C=CC=C2C1=O.[P:16]([O:23]CC)([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19]>>[NH2:5][CH2:9][CH2:8][CH2:11][P:16](=[O:23])([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19]
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
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Name
|
|
Quantity
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70 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
|
Details
|
The by-produced ethyl bromide was distilled off
|
Type
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TEMPERATURE
|
Details
|
The system was then heated over 4 hours
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Duration
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4 h
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Type
|
DISTILLATION
|
Details
|
Excess triethyl phosphite was distilled off under reduced pressure by an aspirator
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Type
|
ADDITION
|
Details
|
9 ml of ethanol and hydrazine hydrate were added to the concentrated solution
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Type
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TEMPERATURE
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Details
|
The system was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux over 20 minutes
|
Duration
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20 min
|
Type
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FILTRATION
|
Details
|
The resulting crystals were filtered off
|
Type
|
ADDITION
|
Details
|
A mixture of 10 g of oxalic acid and 50 ml of acetone
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Type
|
ADDITION
|
Details
|
were added to the filtrate
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
A small amount of water and acetone were added to the residue
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered off
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure by a vacuum pump
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |